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Compound of Interest

Compound Name:
Bis(cyclooctene)iridium(I) chloride,

dimer

CAS No.: 12246-51-4

Cat. No.: B576695 Get Quote

Executive Summary
Chlorobis(cyclooctene)iridium(I) dimer, denoted as

or

, is a foundational organometallic precursor in modern catalysis and drug discovery. Unlike its
1,5-cyclooctadiene (COD) analogue, the cyclooctene (COE) ligand is monodentate and
significantly more labile. This unique lability allows for rapid ligand exchange under mild
conditions, making it the preferred starting material for synthesizing highly active hydrogenation
catalysts (e.g., Crabtree’s catalyst) and hyperpolarization agents (SABRE) used in MRI
contrast research.

Part 1: Structural Analysis & Bonding
The utility of

stems directly from its geometric and electronic structure. It exists as a centrosymmetric dimer
where two iridium centers are bridged by two chloride atoms.

Crystal Structure and Geometry[1]
Coordination Geometry: Each Iridium(I) center adopts a square planar geometry

(considering the centroids of the alkene double bonds as coordination sites).[1]
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Bridging Core: The

core is strictly planar with a hinge angle of approximately 180°.[1] This contrasts with

, which often exhibits a bent "butterfly" core (hinge angle ~100-110°) due to the steric
constraints of the bidentate COD ligand.

Ir-Ir Interaction: The distance between the two iridium atoms is approximately 3.72 Å.[1] This

distance indicates no direct metal-metal bond, preserving the 16-electron count per metal

center required for stability in Ir(I) species.

Ligand Conformation
The cyclooctene ligands are coordinated in an

fashion.[2] In the crystal lattice, the cyclooctene rings adopt a cis-conformation. The steric bulk
of the four cyclooctene rings prevents the formation of higher-order oligomers, locking the
complex into a discrete dimer.

Structural Visualization
The following diagram illustrates the connectivity and the planar bridging core of the dimer.

Figure 1: Connectivity of

.[1][2] The planar

core is stabilized by four monodentate cyclooctene ligands. The dashed lines represent the
labile

-alkene coordination.

Part 2: Synthesis Protocol
This protocol is adapted from the standard method involving the reduction of Ir(III) salts in the

presence of excess olefin.

Materials & Reagents
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Reagent Role Stoichiometry

Ammonium Hexachloroiridate Ir Precursor 1.0 equiv

Cyclooctene (cis) Ligand / Reductant Excess (approx. 10-15 equiv)

Isopropanol (IPA) Solvent / Reductant Solvent volume

Degassed Water Co-solvent 1:2 ratio with IPA

Step-by-Step Procedure
Setup: Equip a 3-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

Ensure the system is thoroughly purged with

to remove oxygen (the product is air-sensitive in solution).

Mixing: Dissolve

(or

) in a degassed mixture of water and isopropanol (1:2 v/v).

Ligand Addition: Add excess cis-cyclooctene via syringe. The excess is critical to drive the

equilibrium and prevent the formation of metallic iridium.

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.

Observation: The dark red Ir(III) solution will gradually turn to a yellow/orange suspension

as the Ir(I) dimer precipitates.

Isolation: Cool the mixture to room temperature. Filter the yellow solid under an inert

atmosphere (Schlenk line or Glovebox).

Washing: Wash the precipitate with cold ethanol and water to remove ammonium salts and

excess cyclooctene.

Drying: Dry the yellow powder under high vacuum for 4–6 hours.
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Characterization Data
Technique Diagnostic Feature

Appearance
Yellow/Orange powder. Air-stable as a solid;

sensitive in solution.

¹H NMR (

)

Olefinic protons appear as multiplets at δ 4.0–

4.5 ppm. (Distinct from free COE at δ 5.6 ppm).

Melting Point Decomposes >150°C (turns black).

Part 3: Reactivity & Applications in Drug
Development
The primary value of

in pharmaceutical research is its role as a "blank slate" iridium source.

The "Coe Effect" (Lability)
The monodentate nature of cyclooctene makes it entropically favorable to displace. Unlike the

chelating COD ligand, which requires significant energy to detach one arm, COE ligands

dissociate sequentially. This allows for the synthesis of bulky or electronically fragile catalysts

that cannot be accessed via

.

Key Reaction Pathways
Crabtree's Catalyst Synthesis:

Used for directed hydrogenation of sterically hindered alkenes in drug synthesis.

C-H Activation / Borylation: The dimer reacts with bipyridines to form active species for the

borylation of arenes, a critical step in late-stage functionalization of pharmaceutical

intermediates.

SABRE (Signal Amplification by Reversible Exchange): Used to hyperpolarize small

molecules (drugs/metabolites) for enhanced MRI imaging. The labile COE ligands allow
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rapid binding of the substrate and parahydrogen.

Mechanism of Ligand Exchange
The following diagram details the activation pathway of the dimer into a catalytically active

monomer.
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Figure 2: Activation pathway. The dimer cleaves into solvated monomers, followed by rapid

displacement of the labile COE ligands by the target phosphine or N-heterocyclic carbene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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